molecular formula C20H18F2N4O3 B12736929 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- CAS No. 151895-28-2

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo-

Cat. No.: B12736929
CAS No.: 151895-28-2
M. Wt: 400.4 g/mol
InChI Key: PZBDLMNIPIXQQN-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. Its unique structure, which includes a quinoline core, cyclopropyl group, and imidazole ring, contributes to its potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- involves multiple steps:

    Formation of the Quinoline Core: The quinoline core is typically synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Attachment of the Imidazole Ring: The imidazole ring is attached through a nucleophilic substitution reaction, where the imidazole group displaces a leaving group on the quinoline core.

    Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the 4-oxo group, typically using oxidizing agents such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-oxo group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as imidazole, pyrrolidine, and other amines.

Major Products

    Oxidized Derivatives: Various quinoline N-oxides.

    Reduced Derivatives: Dihydroquinoline compounds.

    Substituted Derivatives: Compounds with different substituents at the imidazole and pyrrolidine positions.

Scientific Research Applications

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- has several scientific research applications:

    Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

    Biology: Investigated for its antibacterial activity against various bacterial strains.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Used in the development of new antibacterial agents and in the study of drug resistance mechanisms.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The presence of the cyclopropyl group and fluorine atoms enhances the binding affinity to the target enzymes, increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.

    Moxifloxacin: A fluoroquinolone with additional methoxy and cyclopropyl groups.

Uniqueness

3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo- is unique due to its specific combination of substituents, which confer enhanced antibacterial activity and a broader spectrum of action compared to other quinolones. The presence of the imidazole ring and the specific positioning of the fluorine atoms contribute to its distinct pharmacological profile.

Properties

CAS No.

151895-28-2

Molecular Formula

C20H18F2N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

1-cyclopropyl-6,8-difluoro-7-(3-imidazol-1-ylpyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H18F2N4O3/c21-15-7-13-17(26(11-1-2-11)9-14(19(13)27)20(28)29)16(22)18(15)24-5-3-12(8-24)25-6-4-23-10-25/h4,6-7,9-12H,1-3,5,8H2,(H,28,29)

InChI Key

PZBDLMNIPIXQQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N5C=CN=C5)F)C(=O)O

Origin of Product

United States

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